molecular formula C17H19FN2O3S B3594063 N~2~-ethyl-N-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-ethyl-N-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B3594063
M. Wt: 350.4 g/mol
InChI Key: UXVBHSVMEHTMPK-UHFFFAOYSA-N
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Description

N~2~-ethyl-N-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound with a unique structure that includes ethyl, fluorophenyl, and methylphenylsulfonyl groups attached to a glycinamide backbone

Properties

IUPAC Name

2-[ethyl-(4-methylphenyl)sulfonylamino]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3S/c1-3-20(24(22,23)14-10-8-13(2)9-11-14)12-17(21)19-16-7-5-4-6-15(16)18/h4-11H,3,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVBHSVMEHTMPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC=CC=C1F)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-ethyl-N-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Glycinamide Backbone: The glycinamide backbone can be synthesized through the reaction of glycine with an appropriate amine under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through nucleophilic aromatic substitution reactions, where a fluorinated aromatic compound reacts with a nucleophile.

    Sulfonylation: The methylphenylsulfonyl group is introduced through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of N2-ethyl-N-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N~2~-ethyl-N-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N~2~-ethyl-N-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2-ethyl-N-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.

    Signal Transduction Pathways: Affecting cellular signaling pathways, leading to changes in gene expression or protein activity.

Comparison with Similar Compounds

N~2~-ethyl-N-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can be compared with other similar compounds, such as:

    N~2~-ethyl-N-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide: Similar structure but with a chlorine atom instead of fluorine.

    N~2~-ethyl-N-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide: Similar structure but with an alaninamide backbone instead of glycinamide.

    N~2~-ethyl-N-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]valinamide: Similar structure but with a valinamide backbone instead of glycinamide.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~2~-ethyl-N-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 2
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N~2~-ethyl-N-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

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